![molecular formula C20H25ClN2O3S B4987396 N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)
N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) protein. SYK is a non-receptor protein tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin lymphoma (NHL), and multiple myeloma (MM).
Wirkmechanismus
TAK-659 exerts its anti-tumor effects by inhibiting the activity of N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide, which is a key mediator of B-cell receptor signaling. N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide activation leads to the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways, which promote cell survival and proliferation. Inhibition of N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide by TAK-659 leads to the inhibition of these signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation in B-cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor effects in preclinical models of B-cell malignancies. In addition to its effects on B-cell proliferation and survival, TAK-659 has also been shown to inhibit the migration and adhesion of B-cells, which are important processes in the development and progression of B-cell malignancies. TAK-659 has also been shown to enhance the activity of other anti-tumor agents, such as rituximab, which is a monoclonal antibody that targets CD20 on B-cells.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide signaling pathways. TAK-659 has also been shown to have potent anti-tumor effects in preclinical models of B-cell malignancies, making it a promising therapeutic agent for further development. However, there are also limitations to the use of TAK-659 in lab experiments. It is a relatively new compound and its long-term safety and efficacy have not yet been fully evaluated. In addition, TAK-659 may have off-target effects on other kinases, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other anti-tumor agents, such as monoclonal antibodies or chemotherapy drugs. Another area of interest is the evaluation of TAK-659 in clinical trials for the treatment of B-cell malignancies. Finally, further research is needed to fully understand the mechanisms of action of TAK-659 and its potential off-target effects on other kinases.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process, starting with the reaction of 2-chlorobenzylamine with 4-methoxybenzenesulfonyl chloride to form N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide. This intermediate is then reacted with piperidine and formaldehyde to yield N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that TAK-659 inhibits N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide phosphorylation and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cells. In vivo studies have demonstrated the efficacy of TAK-659 in various animal models of B-cell malignancies, including CLL, NHL, and MM.
Eigenschaften
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-26-18-8-10-19(11-9-18)27(24,25)22-13-16-5-4-12-23(14-16)15-17-6-2-3-7-20(17)21/h2-3,6-11,16,22H,4-5,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFDIEMSVICVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2CCCN(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-[(2-chlorophenyl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4987323.png)
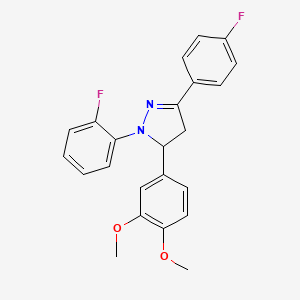
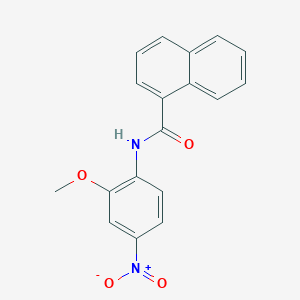
![ethyl 4'-({[(benzoylamino)thio]methyl}amino)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B4987331.png)
![1-[6-(4-ethylphenoxy)hexyl]piperidine](/img/structure/B4987343.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4987361.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4987372.png)
![5-[(3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B4987380.png)
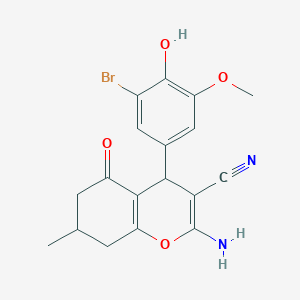
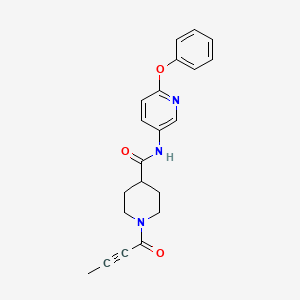
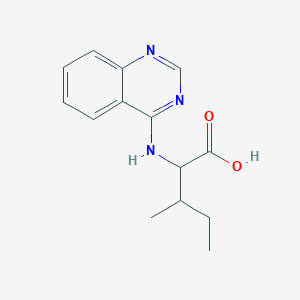
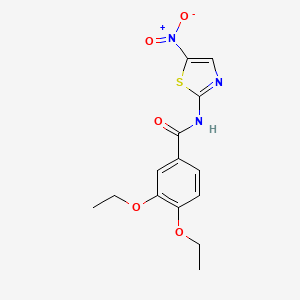
![5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4987420.png)